molecular formula C26H17NO3 B15210708 Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)- CAS No. 650636-51-4

Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-

Cat. No.: B15210708
CAS No.: 650636-51-4
M. Wt: 391.4 g/mol
InChI Key: OANROQZEYXFWJL-UHFFFAOYSA-N
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Description

N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide is a complex organic compound that belongs to the class of naphthofurans. These compounds are characterized by a fused ring structure that includes both a naphthalene and a furan ring. The presence of benzoyl and benzamide groups further enhances its chemical complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the annulation of naphthols with various reagents. For instance, the reaction of 2-(alkyn-1-yl)-1-naphthols with benzoyl chloride under basic conditions can yield the desired compound . Another approach involves the cycloaddition reactions, such as [3 + 2] cycloaddition, which can be used to construct the naphthofuran core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

CAS No.

650636-51-4

Molecular Formula

C26H17NO3

Molecular Weight

391.4 g/mol

IUPAC Name

N-(2-benzoylbenzo[e][1]benzofuran-1-yl)benzamide

InChI

InChI=1S/C26H17NO3/c28-24(18-10-3-1-4-11-18)25-23(27-26(29)19-12-5-2-6-13-19)22-20-14-8-7-9-17(20)15-16-21(22)30-25/h1-16H,(H,27,29)

InChI Key

OANROQZEYXFWJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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